Unii-3C9C0F9390
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Overview
Description
Jaconine is a pyrrolizine alkaloid that is jacoline in which the secondary hydroxy group has been replaced by a chlorine. It has a role as a Jacobaea metabolite. It is a macrocyclic lactone, an organic heterotricyclic compound, a pyrrolizine alkaloid, a tertiary amino compound, a diol and an organochlorine compound. It derives from a jacoline.
Scientific Research Applications
1. Translation of Scientific Research into Innovations
- The National Collegiate Inventors and Innovators Alliance (NCIIA) emphasizes the importance of translating basic scientific research into practical innovations. This approach benefits both people and the planet, illustrating the crucial role of educational programs in bridging the gap between academia and real-world applications (Giordan et al., 2011).
2. Advances in Material Science
- Innovations in material science, particularly in the development of novel materials, have significantly advanced various industries and technologies. This is exemplified by the electronics industry's evolution from vacuum tubes to modern semiconductors and chips (Cushing et al., 2004).
3. Computing in Scientific Discovery
- High-performance computing, such as the IBM Blue Gene/L supercomputer, has greatly enhanced research in diverse scientific domains. These powerful computing resources have been instrumental in advancing studies in areas like Parkinson's disease and jet engine technology (Beckman et al., 2008).
4. Collaborative Working Environments
- Large scientific applications benefit from collaborative working environments, which are essential for remote development and data sharing. These environments are particularly relevant for large-scale projects like the Unified Air Pollution Model (UNI-DEM) (Şahin et al., 2009).
5. Importance of Global Substance Registration
- The Global Substance Registration System (GSRS) by the FDA and NCATS offers rigorous scientific descriptions of substances relevant to regulated products. This system supports scientific research by providing non-proprietary identifiers and descriptions for a wide range of substances (Peryea et al., 2020).
properties
Product Name |
Unii-3C9C0F9390 |
---|---|
Molecular Formula |
C18H26ClNO6 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H26ClNO6/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23/h4,10-11,13-14,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+/m1/s1 |
InChI Key |
CKPJPJSVQMEGBC-YLFNNMARSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O |
SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |
Canonical SMILES |
CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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